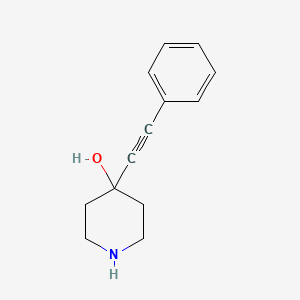
4-(Phenylethynyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylethynyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a phenylethynyl group attached to the piperidine ring at the fourth position, along with a hydroxyl group at the same position. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylethynyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with phenylacetyleneThe reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Phenylethynyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylethynyl group can be reduced to a phenylethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the phenylethynyl group.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substituting the hydroxyl group.
Major Products Formed
Oxidation: Formation of 4-(Phenylethynyl)piperidin-4-one.
Reduction: Formation of 4-(Phenylethyl)piperidin-4-ol.
Substitution: Formation of 4-(Phenylethynyl)piperidin-4-chloride or 4-(Phenylethynyl)piperidin-4-bromide.
Scientific Research Applications
4-(Phenylethynyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Phenylethynyl)piperidin-4-ol is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylethynyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylethyl)piperidin-4-ol: Lacks the triple bond present in 4-(Phenylethynyl)piperidin-4-ol.
4-(Phenyl)piperidin-4-ol: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
4-(Phenylethynyl)piperidine: Lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to the presence of both the phenylethynyl and hydroxyl groups at the same position on the piperidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
301186-21-0 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
4-(2-phenylethynyl)piperidin-4-ol |
InChI |
InChI=1S/C13H15NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,8-11H2 |
InChI Key |
NGARBXBWCQGVPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















